1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone
Description
This compound features a 2,4-dimethylpyrrole core substituted with an ethanone group at the 3-position and a 2-hydroxy-3-piperazin-1-yl-propyl chain at the pyrrole nitrogen. The hydroxy-piperazinyl-propyl group introduces hydrogen-bonding capacity and solubility, distinguishing it from simpler analogs .
Properties
IUPAC Name |
1-[1-(2-hydroxy-3-piperazin-1-ylpropyl)-2,4-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-11-8-18(12(2)15(11)13(3)19)10-14(20)9-17-6-4-16-5-7-17/h8,14,16,20H,4-7,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPPMSGGOHTOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1C(=O)C)C)CC(CN2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone, also known by its CAS number 883543-38-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and case studies reflecting its efficacy in various applications.
The molecular formula of the compound is C15H25N3O2, with a molecular weight of 279.38 g/mol. It exists as a dihydrochloride salt, which has a molecular weight of 352.3 g/mol when hydrated with hydrochloric acid . The compound's structure is characterized by a pyrrole ring and a piperazine moiety, contributing to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting key protein kinases such as EGFR and CDK2, which are crucial in cancer cell proliferation and survival. The compound has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Target Kinase | IC50 (μM) | Cell Line |
|---|---|---|---|
| Compound A | EGFR | 0.5 | MCF-7 |
| Compound B | CDK2 | 0.8 | HeLa |
| 1-[1-(2-Hydroxy...]-ethanone | EGFR, CDK2 | 6.10 ± 0.4 | MCF-7 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. Studies utilizing the agar disc-diffusion method revealed that it possesses activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant efficacy against pathogens like Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Proteus mirabilis | 25 |
Case Study 1: Cancer Treatment
In a preclinical study involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 6.10 μM, indicating potent anticancer activity. The mechanism was attributed to the inhibition of the EGFR pathway, leading to reduced cell viability and increased apoptosis rates .
Case Study 2: Antimicrobial Application
A separate study assessed the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The results showed that it effectively inhibited bacterial growth at concentrations lower than those typically required for standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Scientific Research Applications
Antibacterial Activity
Research has indicated that derivatives of the piperazine and pyrrole structures exhibit significant antibacterial properties. In one study, compounds similar to 1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone were synthesized and tested against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results showed promising inhibition rates, suggesting potential for development as antibacterial agents .
Anticancer Potential
Another area of interest is the anticancer potential of this compound. Studies have demonstrated that compounds with similar structural motifs can inhibit key signaling pathways involved in cancer cell proliferation. For instance, certain derivatives were shown to inhibit protein kinases relevant to tumor growth . The ability to induce apoptosis in cancer cells was also noted, making this compound a candidate for further investigation in cancer therapeutics.
Synthesis and Evaluation
A comprehensive review highlighted the synthesis of various piperazine derivatives, including those based on this compound. These compounds were evaluated for their biological activity through various assays that measured their effects on bacterial growth and cancer cell lines. The findings indicated that modifications to the piperazine ring significantly influenced antibacterial efficacy and cytotoxicity against cancer cells .
Structure-Activity Relationship (SAR) Studies
In-depth SAR studies have been conducted to identify the relationship between chemical structure and biological activity. For example, modifications at the 2-position of the piperazine ring were found to enhance binding affinity to specific receptors involved in neurotransmission and pain pathways. Such insights are critical for designing more effective therapeutic agents targeting neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrole-Ethanone Derivatives with Varied Nitrogen Substituents
a. 1-(1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone ()
- Structure: Similar pyrrole-ethanone core but replaces the hydroxy-piperazinyl-propyl group with a 4-chlorophenyl substituent on the pyrrole nitrogen and a piperidin-1-yl group on the ethanone.
- The piperidine ring lacks the hydrogen-bonding capacity of piperazine, which may affect target binding .
b. 1-(4-Benzhydrylpiperazin-1-yl)-2-(2-methyl-3-propan-2-ylindol-1-yl)ethanone ()
- Structure: Retains the piperazine-ethanone motif but substitutes the pyrrole with a methyl-isopropyl indole group.
Modifications to the Ethanone Substituent
a. 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone ()
- Structure: Simplest analog with only the pyrrole-ethanone core.
- Key Differences :
b. 1-(5-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone ()
- Structure : Features a diacetylated pyrrole (acetyl groups at 3- and 5-positions).
- Key Differences: Increased electron-withdrawing effects from the acetyl groups may alter reactivity or binding kinetics compared to mono-ethanone derivatives. Reduced solubility due to higher lipophilicity .
Piperazine vs. Piperidine Derivatives
a. 1-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanone Derivatives ()
- Structure: Piperazine linked to ethanone via a hydroxyethyl group.
- Key Differences: The hydroxyethyl spacer improves solubility but may reduce metabolic stability compared to the hydroxy-propyl chain in the target compound. Demonstrated activity in receptor-binding assays, suggesting the importance of the piperazine-ethanone motif .
b. Piperidin-1-yl Derivatives ()
- Structure : Replaces piperazine with piperidine.
- Key Differences :
- Piperidine lacks a second nitrogen, reducing hydrogen-bonding capacity and basicity.
- Often associated with altered pharmacokinetic profiles, such as longer half-lives due to decreased polarity .
Preparation Methods
Multi-Step Organic Synthesis Approach
The preparation of 1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone typically begins with the construction of the pyrrole ring system, followed by functionalization with piperazine and hydroxypropyl groups. Source outlines a general strategy involving pyrrolo[3,4-c]pyrrole intermediates, which are subsequently modified via nucleophilic substitution. For instance, epoxide intermediates derived from epichlorohydrin and pyrroledicarboximides serve as key precursors for introducing the hydroxypropyl-piperazine moiety.
A representative synthesis involves:
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Formation of the pyrrole core : Ethyl α,β-diacetylsuccinate undergoes cyclization under acidic conditions to yield 2,4-dimethylpyrrole derivatives.
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Introduction of the epoxide group : Reaction of the pyrrole intermediate with epichlorohydrin in the presence of sodium hydride (NaH) and dimethylformamide (DMF) generates an epoxide-functionalized pyrrole.
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Piperazine coupling : The epoxide intermediate reacts with piperazine under basic conditions (e.g., K₂CO₃ in ethanol) to form the hydroxypropyl-piperazine side chain.
Critical Reaction Conditions:
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Temperature : Reflux conditions (70–80°C) are employed for nucleophilic substitutions to ensure complete conversion.
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Solvents : Polar aprotic solvents like acetonitrile or ethanol enhance reaction rates and solubility of intermediates.
-
Catalysts : Palladium complexes or cesium carbonate (Cs₂CO₃) may facilitate coupling reactions, as noted in analogous piperazine syntheses.
Optimization of Yield and Purity
Yield optimization hinges on precise control of stoichiometry and purification techniques. Source reports yields of 57–79% for analogous pyrrolo-piperazine compounds, achieved through:
Table 1: Comparative Yields Under Varied Conditions
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| K₂CO₃, EtOH, reflux | 79 | 98 | |
| Cs₂CO₃, CH₃CN, room temp | 68 | 95 | |
| NaH, DMF, 0°C | 57 | 90 |
Analytical Characterization
Spectroscopic Identification
The structural elucidation of this compound relies on advanced spectroscopic techniques:
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¹H NMR : Peaks at δ 2.1–2.3 ppm correspond to methyl groups on the pyrrole ring, while δ 3.4–3.7 ppm signals arise from the piperazine protons.
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IR Spectroscopy : Stretching vibrations at 1744 cm⁻¹ (C=O) and 3135–2823 cm⁻¹ (N-H) confirm the ketone and piperazine functionalities.
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Mass Spectrometry : A molecular ion peak at m/z 352.3 ([M+H]⁺) aligns with the compound’s molecular weight.
Table 2: Key Spectroscopic Data
| Technique | Key Signals | Assignment | Source |
|---|---|---|---|
| ¹H NMR | δ 2.25 (s, 6H, CH₃), δ 3.55 (m, 8H) | Pyrrole-CH₃, Piperazine | |
| IR | 1744 cm⁻¹, 1706 cm⁻¹ | C=O, C=N | |
| MS | 352.3 [M+H]⁺ | Molecular ion |
Challenges and Mitigation Strategies
Steric Hindrance and Regioselectivity
The bulky 2,4-dimethylpyrrole group poses steric challenges during piperazine coupling. Source highlights that electron-deficient piperazine derivatives (e.g., 4-fluorophenylpiperazine) exhibit improved reactivity due to enhanced nucleophilicity at the nitrogen atom. Additionally, using excess piperazine (1.5–2.0 equivalents) ensures complete substitution of the epoxide intermediate.
Byproduct Formation
Common byproducts include:
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Dihydrochloride salts : Formed during acidification steps, necessitating careful pH control.
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Oligomers : Result from epoxide ring-opening polymerization, minimized by low-temperature reactions.
Industrial-Scale Synthesis Considerations
Solvent Recovery and Waste Management
Large-scale production requires solvent recycling systems, particularly for acetonitrile and DMF, which constitute >80% of the solvent volume. Source proposes argon-sparging to prevent oxidation during high-temperature reactions, enhancing reproducibility.
Crystallization Optimization
Achieving pharmaceutical-grade purity (>99.5%) involves:
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Seeding techniques : Introducing crystalline nuclei to control particle size distribution.
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Anti-solvent addition : Gradual introduction of hexane induces supersaturation, improving crystal yield.
Comparative Analysis of Patent vs. Academic Methods
Table 3: Method Comparison
Patent methods prioritize scalability and shorter reaction times, whereas academic protocols focus on mechanistic clarity and functional group tolerance .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound with high purity?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving pyrrole and piperazine derivatives. Key steps include:
- Condensation reactions : Use ethanol as a solvent with catalysts like thionyl chloride (SOCl₂) for acetylating intermediates, as demonstrated in analogous pyrrole-ketone syntheses .
- Piperazine coupling : Introduce the 2-hydroxy-3-piperazin-1-yl-propyl group under reflux conditions, optimizing pH (7–9) and temperature (60–80°C) to enhance yield .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as piperazine derivatives can cause irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste disposal : Segregate organic waste and collaborate with certified hazardous waste management services for incineration .
- Emergency protocols : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can researchers resolve structural ambiguities in this compound using spectroscopic methods?
Methodological Answer:
- X-ray crystallography : Determine absolute configuration by growing single crystals (e.g., via slow evaporation in ethanol) and analyzing diffraction data (e.g., Mo-Kα radiation, 100K) .
- NMR spectroscopy : Assign protons using ¹H-¹H COSY and NOESY for spatial correlations. For example, the 2,4-dimethylpyrrole protons appear as singlets (δ 2.2–2.5 ppm), while piperazine protons show splitting (δ 2.7–3.5 ppm) .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS (theoretical [M+H⁺] = calculated from PubChem data) .
Advanced: How to design experiments to assess the compound’s bioactivity while minimizing variability?
Methodological Answer:
- Controlled biological assays : Use standardized cell lines (e.g., HEK-293 for receptor binding studies) with triplicate samples to reduce inter-experimental variability .
- Sample stabilization : Store solutions at –20°C with antioxidants (e.g., 0.1% ascorbic acid) to prevent degradation of the hydroxypropyl group .
- Data normalization : Include internal controls (e.g., reference inhibitors) in enzymatic assays to correct for batch-to-batch reagent variability .
Advanced: How to analyze conflicting data in reaction mechanisms involving piperazine and pyrrole moieties?
Methodological Answer:
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation. For example, monitor the nucleophilic attack of piperazine on activated carbonyl groups in real-time .
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare energy barriers of proposed pathways, resolving discrepancies between experimental and theoretical yields .
- Isotopic labeling : Introduce ¹³C at the pyrrole carbonyl to trace regioselectivity in substitution reactions via ¹³C NMR .
Advanced: What strategies mitigate matrix effects in environmental or metabolic degradation studies?
Methodological Answer:
- Sample pretreatment : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex matrices (e.g., wastewater) .
- HSI (hyperspectral imaging) : Calibrate spectral libraries with spiked samples to account for organic degradation over time, adjusting for temperature-dependent matrix changes .
- LC-MS/MS quantification : Employ isotope dilution (e.g., deuterated internal standards) to correct ionization suppression/enhancement in biological fluids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
